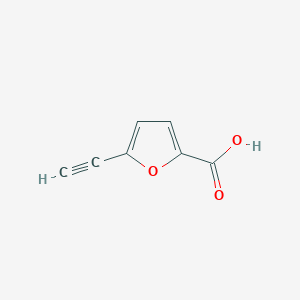

5-Ethynylfuran-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUKXDXNLOVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynylfuran 2 Carboxylic Acid and Its Precursors

Strategies for the Construction of the Furan (B31954) Core

The furan ring is a ubiquitous structural motif in a vast number of natural products and bioactive compounds. Consequently, numerous methods for its synthesis have been developed, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.

Cycloaddition reactions represent a powerful and atom-economical strategy for the rapid assembly of cyclic structures like the furan core. nih.govnih.gov These reactions involve the combination of multiple components to form the heterocyclic ring in a single step.

One notable approach is the use of furan-fused cyclobutanones (FCBs) as versatile four-carbon synthons in intermolecular cycloadditions. nih.govnih.gov For instance, Rh-catalyzed enantioselective [4+2]-cycloadditions of FCBs with imines can produce furan-fused lactams, demonstrating a method for constructing complex furan-containing architectures. nih.gov While not a direct route to the target molecule, this highlights the utility of cycloaddition in creating substituted furan systems. Another strategy involves the [8+2]-cycloaddition of dienylfurans with acetylenic esters, which yields furan-bridged 10-membered rings. researchgate.net

More relevant to the synthesis of simple furans, a formal [3+2] cycloaddition of an in-situ generated α-oxygenated propargyl anion with an aldehyde, followed by an N-iodosuccinimide-mediated cyclization, provides access to polysubstituted furans. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes have been developed to produce highly enantioenriched tetrahydrofurans, which can be precursors to functionalized furans. acs.org

To circumvent the cost and potential toxicity associated with transition metals, several metal-free synthetic routes to furans have been established. These methods often rely on classical organic reactions and innovative uses of reagents.

A biomimetic approach for the synthesis of 2,5-diaryl furans involves the photooxidation of 1,3-dienes to form an endoperoxide intermediate, which is then dehydrated. acs.org This dehydration can be achieved using an Appel-type reaction in a continuous-flow setup, which improves safety, reduces waste, and increases yields compared to batch processes. acs.org While this specific example leads to diaryl furans, the underlying principle of cyclization via oxidation can be adapted for other substitution patterns. Another efficient, metal-free pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, which often provides excellent yields without the need for column chromatography. nih.gov

Introduction of the Ethynyl (B1212043) Moiety

Once the furan-2-carboxylic acid (or its ester equivalent) is synthesized, the next crucial step is the introduction of the alkyne functionality at the C5 position. This is most commonly achieved via cross-coupling reactions.

The Sonogashira cross-coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds and is the most direct method for installing the ethynyl group. rsc.org The reaction typically involves coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

For the synthesis of 5-ethynylfuran-2-carboxylic acid, a suitable precursor such as methyl 5-bromofuran-2-carboxylate or methyl 5-iodofuran-2-carboxylate would be reacted with a protected alkyne like trimethylsilylacetylene. The silyl (B83357) protecting group is then removed under mild basic or fluoride-mediated conditions. The use of a halogenated furan precursor is essential for this transformation.

Recent advancements have also focused on decarbonylative Sonogashira cross-coupling reactions, where carboxylic acids themselves can act as electrophiles, eliminating the need for pre-halogenation. rsc.orgnih.gov In this approach, the carboxylic acid is activated in situ to form a mixed anhydride (B1165640), which then undergoes oxidative addition to the palladium catalyst, followed by decarbonylation and coupling with the alkyne. nih.gov

Beyond the Sonogashira reaction, other methods for introducing an alkyne group exist, although they are less commonly applied to furan systems for this specific transformation. One alternative involves the decarboxylative coupling of alkynyl carboxylic acids, such as propiolic acid, with aryl halides. In a reverse scenario to the target synthesis, this method uses an alkynyl carboxylic acid as the alkyne source.

Another strategy could involve the formation of a furyl-organometallic species (e.g., a furyl-lithium or furyl-Grignard reagent) at the C5 position, followed by reaction with a suitable electrophilic alkynylating agent. The regioselectivity of the initial metallation step is critical and can often be directed by existing functional groups or by using silyl blocking groups.

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the furan ring is a key feature of the target molecule. This functionality can be introduced either before or after the construction of the main furan ring.

The most common precursor for furan-2-carboxylic acid (also known as 2-furoic acid) is furfural (B47365), which is industrially produced from biomass. stanford.eduwikipedia.org Furfural can be oxidized to 2-furoic acid using various reagents. wikipedia.orgorgsyn.org A well-established industrial method is the Cannizzaro reaction of furfural, which disproportionates in the presence of a strong base to yield both 2-furoic acid and furfuryl alcohol in a 1:1 ratio. wikipedia.org

Alternatively, the carboxylic acid group can be installed onto a pre-formed furan ring via carboxylation. This involves the deprotonation of the furan ring at the desired position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. arkat-usa.org Research has shown that the deprotonation of furan-2-carboxylic acid with LDA occurs regioselectively at the C5 position, allowing for the synthesis of furan-2,5-dicarboxylic acid upon reaction with CO₂. arkat-usa.org This demonstrates the feasibility of direct carboxylation at a specific site on the furan ring. More recently, methods using alkali carbonate salts to promote the C-H carboxylation of furoates under a CO₂ atmosphere have also been developed, presenting a streamlined process from biomass-derived materials. stanford.edu

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of producing this compound, the precursor would be 5-ethynylfuran-2-carbaldehyde. A variety of oxidizing agents can be employed for this conversion. One common and effective reagent is chromium trioxide (CrO₃) in an acidic aqueous solution, known as the Jones reagent, which typically provides good yields at room temperature. nih.govnih.gov The mechanism involves the nucleophilic addition of water to the aldehyde to form a gem-diol, which is then oxidized to the carboxylic acid. nih.govnih.gov

Other oxidizing agents suitable for this transformation include potassium permanganate (B83412) (KMnO₄) and various silver-based reagents. For instance, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, to 5-hydroxymethyl-2-furancarboxylic acid has been achieved with high selectivity using silver-titanium dioxide (Ag-TiO₂) catalysts under an oxygen atmosphere. bohrium.com Similar conditions could potentially be adapted for the oxidation of 5-ethynylfuran-2-carbaldehyde. The selective oxidation of the aldehyde group in HMF to produce 2,5-diformylfuran has also been demonstrated using alkali-doped Ruthenium on carbon (Ru/C) catalysts, highlighting the potential for chemoselective transformations on the furan ring. bohrium.comresearchgate.net

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Substrate Example | Product | Yield | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | General Aldehydes | Carboxylic Acids | Good | nih.govnih.gov |

| Ag-TiO₂ / O₂ | 5-Hydroxymethylfurfural | 5-Hydroxymethyl-2-furancarboxylic acid | 96% | bohrium.com |

| Alkali-doped Ru/C / O₂ | 5-Hydroxymethylfurfural | 2,5-Diformylfuran | High | bohrium.comresearchgate.net |

Hydrolysis of Ester Derivatives

The hydrolysis of an ester to a carboxylic acid is a common final step in many synthetic sequences. For the synthesis of this compound, the corresponding ester, such as methyl or ethyl 5-ethynylfuran-2-carboxylate, would be the substrate. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. acs.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is often preferred due to its higher yields and easier product separation. The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. acs.org The existence of ethyl 5-ethynylfuran-2-carboxylate has been documented, making this a feasible route. wikipedia.org

Table 2: Hydrolysis of Esters to Carboxylic Acids

| Hydrolysis Condition | Reactant | Product | Key Features |

| Acid-Catalyzed (e.g., H₂SO₄/H₂O) | Ester | Carboxylic Acid + Alcohol | Reversible reaction. |

| Base-Catalyzed (e.g., NaOH/H₂O) | Ester | Carboxylate Salt + Alcohol | Irreversible reaction (saponification). |

Sustainable and Bio-Derived Synthetic Pathways

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign synthetic processes. Furan derivatives are prime candidates for bio-based synthesis, as their precursors can often be derived from lignocellulosic biomass.

Utilization of Biomass-Derived Feedstocks (e.g., 5-Hydroxymethylfurfural (HMF) derivatives)

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars found in biomass. nih.gov HMF can be catalytically converted to a variety of valuable furan compounds. For the synthesis of this compound, a potential bio-derived route could start with the production of 2,5-furandicarboxylic acid (FDCA) from HMF. google.com The selective oxidation of HMF to FDCA has been extensively studied. exlibrisgroup.commdpi.comresearchgate.netrsc.org

A subsequent synthetic manipulation would be required to convert one of the carboxylic acid groups of FDCA into an ethynyl group. While direct conversion is challenging, a multi-step sequence involving the reduction of one carboxyl group to an alcohol, followed by conversion to a halide and subsequent elimination or coupling reactions could be envisioned. A more direct approach would involve the synthesis of a 5-halo-furan-2-carboxylic acid derivative from biomass, which could then undergo a Sonogashira coupling. For instance, furan-2-carboxylic acid itself can be produced from furfural, which is derived from C5 sugars in hemicellulose. nih.govrsc.org The challenge then lies in the selective halogenation at the 5-position to prepare the substrate for the Sonogashira coupling. An electrochemical approach has been reported for the synthesis of FDCA from a brominated furfural derivative and carbon dioxide, suggesting a pathway for incorporating the necessary functional groups from bio-based starting materials. acs.org

Green Chemistry Principles in Synthesis

The synthesis of this compound can be designed to align with the twelve principles of green chemistry. A key aspect is the use of catalytic rather than stoichiometric reagents to minimize waste. The Sonogashira coupling, a cornerstone of this synthesis, is a catalytic reaction. nih.govpurdue.edursc.org Efforts have been made to develop more sustainable versions of this reaction, including copper-free variants to avoid the use of a potentially toxic co-catalyst and reactions in greener solvents like water. rsc.orgnih.gov The use of catalysts derived from agricultural waste, such as banana peel ash, has also been explored for Sonogashira reactions, offering a novel and sustainable approach. researchgate.net

Reducing the number of synthetic steps, a key tenet of green chemistry, can be achieved through one-pot procedures. youtube.com For example, a one-pot Sonogashira coupling followed by cyclization has been reported for the synthesis of other furan derivatives. spuvvn.edu Applying such a strategy to the synthesis of this compound could significantly improve its environmental footprint.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its precursors is well-suited for this technology.

The Sonogashira coupling has been successfully implemented in continuous-flow systems. nih.govpurdue.edu Heterogeneous catalyst systems, where the palladium and copper catalysts are immobilized on a solid support, are particularly advantageous for flow chemistry as they simplify product purification and allow for catalyst recycling. nih.gov This approach not only improves the sustainability of the process but also facilitates the production of cleaner products by minimizing metal leaching. nih.gov The development of continuous-flow methods for the synthesis of anticancer drug candidates involving Sonogashira coupling highlights the potential of this technology for producing complex molecules. purdue.edu

Stereoselective Synthesis Considerations

The furan ring in this compound is aromatic and therefore planar, meaning there are no stereocenters within the ring itself. Stereoselectivity would become a consideration if chiral centers were present in substituents attached to the furan ring or if the molecule were to participate in reactions that create new stereocenters.

For instance, if the alkyne used in the Sonogashira coupling was chiral, the resulting this compound derivative would also be chiral. The Sonogashira coupling itself does not typically create new stereocenters at the coupling site, and the stereochemistry of the starting materials is generally retained in the product. purdue.edu

While not directly applicable to the synthesis of the aromatic this compound, it is worth noting that significant research has been dedicated to the stereoselective synthesis of related saturated furan rings (tetrahydrofurans), which are common motifs in natural products. These methods often involve intramolecular cyclizations and cycloaddition reactions.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through a variety of coupling and addition reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Click Chemistry)

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For 5-ethynylfuran-2-carboxylic acid, this reaction provides a direct route to a variety of substituted furan (B31954) derivatives. The reaction can be performed on the carboxylic acid itself or its ester derivatives.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira couplings, which can be advantageous in certain contexts to avoid issues associated with copper. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI/NEt₃ | This compound ester, Aryl iodide | 5-(Arylethynyl)furan-2-carboxylic acid ester | High | wikipedia.org |

| Pd(OAc)₂/Ligand/Base | This compound, Aryl bromide | 5-(Arylethynyl)furan-2-carboxylic acid | Varies | libretexts.org |

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The reaction of this compound or its esters with various organic azides provides straightforward access to a library of furan-triazole conjugates.

The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges and protonates to yield the stable 1,4-disubstituted triazole product. nih.gov The presence of a carboxylic acid has been shown to potentially promote the CuAAC reaction. researchgate.net

| Catalyst | Reactants | Product | Reaction Conditions | Reference |

| CuSO₄/Sodium Ascorbate | This compound, Benzyl azide | 1-Benzyl-4-(5-carboxy-2-furyl)-1,2,3-triazole | Aqueous solvent, Room temperature | researchgate.netnih.gov |

| CuI | Ethyl 5-ethynylfuran-2-carboxylate, Phenyl azide | Ethyl 1-phenyl-4-(5-ethoxycarbonyl-2-furyl)-1,2,3-triazole | Organic solvent | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, CuAAC)

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, both the furan ring and the ethynyl group can potentially participate in this reaction.

Furan as the Diene: Furan and its derivatives can act as dienes in Diels-Alder reactions. However, the aromatic character of the furan ring makes it less reactive than non-aromatic dienes. nih.govrsc.org The presence of an electron-withdrawing group, such as the carboxylic acid at the C2 position, further deactivates the furan ring towards cycloaddition with electron-deficient dienophiles. rsc.org Despite this, reactions with highly reactive dienophiles, such as maleimides, have been reported for 2-furoic acid derivatives, often requiring elevated temperatures or the use of water as a solvent to enhance the reaction rate. nih.gov

Ethynyl Group as the Dienophile: The ethynyl group of this compound can act as a dienophile in Diels-Alder reactions with various dienes. Electron-withdrawing groups attached to the alkyne generally increase its reactivity as a dienophile. The carboxylic acid group on the furan ring enhances the dienophilic character of the ethynyl substituent. These reactions provide access to bicyclic adducts which can be valuable intermediates for further synthetic transformations. mdpi.com

| Diene | Dienophile | Product | Reaction Conditions | Reference |

| 2,3-Dimethyl-1,3-butadiene | This compound methyl ester | Methyl 4,5-dimethyl-2-(furan-2-yl)benzoate derivative | Thermal | mdpi.com |

| Cyclopentadiene | This compound | Bicyclo[2.2.1]heptene derivative | Varies | youtube.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

As detailed in section 3.1.1, the CuAAC reaction is a highly efficient cycloaddition that falls under the umbrella of click chemistry. It provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and organic azides. organic-chemistry.orgnih.gov

Hydration and Hydrofunctionalization Reactions

Hydration:

The hydration of the ethynyl group in this compound can lead to the formation of a ketone (5-acetylfuran-2-carboxylic acid) or, under oxidative conditions, a carboxylic acid. The regioselectivity of the hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the ketone. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by mercury(II) salts in aqueous acid, although newer, more environmentally benign methods using other transition metal catalysts (e.g., gold, ruthenium) have been developed. libretexts.org

Hydrofunctionalization:

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. This can include hydrohalogenation (addition of HX), hydroamination (addition of H-NR₂), and hydrothiolation (addition of H-SR). These reactions provide access to a variety of vinylfuran derivatives with diverse functionalities. The regioselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions.

Reduction Pathways

The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane.

Partial Reduction to Alkenes:

cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) selectively reduces the alkyne to a cis-alkene (5-vinylfuran-2-carboxylic acid).

trans-Alkene: Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) yields the corresponding trans-alkene.

Complete Reduction to Alkanes: Catalytic hydrogenation over a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere leads to the complete reduction of the alkyne to an alkane (5-ethylfuran-2-carboxylic acid). It is important to note that under these conditions, the furan ring can also be reduced to a tetrahydrofuran (B95107) ring. researchgate.netnih.gov Careful control of reaction conditions is necessary to achieve selective reduction of the alkyne without affecting the furan ring. tue.nl

| Reagent/Catalyst | Product | Stereochemistry | Reference |

| H₂, Lindlar's Catalyst | 5-((Z)-vinyl)furan-2-carboxylic acid | cis | |

| Na, NH₃ (l) | 5-((E)-vinyl)furan-2-carboxylic acid | trans | |

| H₂, Pd/C | 5-Ethylfuran-2-carboxylic acid | N/A | researchgate.net |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably esterification.

Esterification Reactions

Esterification of this compound is a common and important reaction, often performed to protect the carboxylic acid group during subsequent reactions involving the ethynyl moiety or to modify the physical properties of the molecule.

Fischer Esterification:

The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product.

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

| Alcohol | Catalyst | Product | Reaction Conditions |

| Methanol (B129727) | H₂SO₄ | Methyl 5-ethynylfuran-2-carboxylate | Reflux |

| Ethanol | TsOH | Ethyl 5-ethynylfuran-2-carboxylate | Reflux |

| n-Butanol | H₂SO₄ | n-Butyl 5-ethynylfuran-2-carboxylate | Reflux |

Other esterification methods, such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed, particularly when milder conditions are required.

Amidation Reactions

The conversion of carboxylic acids, such as this compound, into amides is a fundamental transformation in organic synthesis. Direct amidation with an amine can be achieved, often facilitated by activating agents or catalysts. bohrium.com One common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. bohrium.com The reaction proceeds through the formation of an activated intermediate, which is then susceptible to nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride. The resulting 5-ethynylfuran-2-carbonyl chloride can then readily react with an amine to form the corresponding amide. researchgate.net This two-step approach is often preferred for less reactive amines or to achieve higher yields.

Several catalytic systems have been developed for direct amidation reactions to avoid the formation of stoichiometric byproducts. Boronic acid derivatives, for instance, have been shown to be effective catalysts for the amidation of various carboxylic acids. organic-chemistry.org These catalysts are thought to activate the carboxylic acid by forming an acylborate intermediate. organic-chemistry.org

| Reagent/Catalyst | Description | Reference |

| Dicyclohexylcarbodiimide (DCC) | A common coupling agent used for direct amidation. | bohrium.com |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | A highly active catalyst for direct amidation at room temperature. | organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | A kinetically active catalyst for direct amidation at ambient temperature. | organic-chemistry.org |

Reduction to Aldehyde or Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. The choice of reducing agent is crucial in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid all the way to the corresponding primary alcohol, 5-(hydroxymethyl)-2-ethynylfuran. libretexts.orgyoutube.com This reaction proceeds through an aldehyde intermediate, which is also reduced under the reaction conditions and therefore cannot be isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org

To obtain the aldehyde, 5-ethynylfuran-2-carbaldehyde, a more controlled reduction is necessary. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. The resulting acid chloride can be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, an ester derivative can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

| Reagent | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | libretexts.orgyoutube.comlibretexts.org |

| Lithium tri-tert-butoxyaluminum hydride (on acid chloride) | Aldehyde | libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) (on ester) | Aldehyde | libretexts.org |

Activation Strategies for Derivatization

Activation of the carboxylic acid group is a key strategy for the synthesis of various derivatives of this compound. The most common activation method is the conversion to an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-ethynylfuran-2-carbonyl chloride is a highly reactive intermediate that can be used to synthesize a variety of compounds, including esters, amides, and other acyl derivatives. researchgate.net

Another activation strategy involves the in-situ formation of an activated species using coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) and various boronic acids can activate the carboxylic acid towards nucleophilic attack without the need to isolate the more reactive intermediate. bohrium.comorganic-chemistry.org These methods are often preferred for their milder reaction conditions and are particularly useful in the synthesis of complex molecules. mdpi.com

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, which makes it more reactive towards electrophilic attack than benzene. pearson.comchemicalbook.com The oxygen atom in the ring donates electron density, influencing the regioselectivity of substitution reactions. pearson.comnumberanalytics.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the furan ring typically occurs at the C2 (or α) position, which is adjacent to the oxygen atom. pearson.compearson.com This preference is due to the greater stabilization of the carbocation intermediate formed during the reaction. The intermediate resulting from attack at the C2 position can be stabilized by three resonance structures, whereas attack at the C3 (or β) position leads to a less stable intermediate with only two resonance structures. chemicalbook.com

In this compound, the C2 position is already substituted with the carboxylic acid group. Therefore, electrophilic substitution would be expected to occur at the C5 position, which is also an α-position. However, the existing substituents, the carboxylic acid and the ethynyl group, will influence the reactivity and regioselectivity of further substitutions. The carboxylic acid group is an electron-withdrawing group and a deactivating group, which will decrease the rate of electrophilic substitution. wikipedia.org Conversely, the ethynyl group's electronic effect can be more complex.

Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com

Ring-Opening Reactions

The furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. mdpi.comacs.org The stability of the furan ring is lower than that of benzene, making it more prone to reactions that disrupt its aromaticity. chemicalbook.com

Acid-catalyzed ring-opening of furans in aqueous solution can proceed through protonation at the α-carbon, followed by nucleophilic attack of water. acs.org This leads to the formation of intermediates that can undergo further reactions to yield open-chain products. acs.org For example, the ring opening of furfuryl alcohol can lead to the formation of levulinic acid. mdpi.com

Ring-opening can also be achieved using other reagents. For instance, borane (B79455) catalysts in the presence of hydrosilanes can catalyze the stereoselective ring-opening of furans. acs.org This method involves silylation of the furan ring, which reduces its aromatic character and facilitates C-O bond cleavage. acs.org

Functionalization and Derivatization of the Furan Ring

Beyond electrophilic substitution, the furan ring can be functionalized through various other reactions. These include cycloaddition reactions, such as the Diels-Alder reaction, where the furan can act as a diene. studysmarter.co.uk

The substituents on the furan ring of this compound can also be modified. The ethynyl group, for instance, can undergo a variety of reactions characteristic of alkynes, such as addition reactions and coupling reactions, providing a handle for further molecular elaboration.

Interplay Between Functional Groups and Regioselectivity

The regioselectivity of reactions involving this compound is a direct consequence of the electronic nature of its substituents. The carboxylic acid group at the C2 position acts as a potent electron-withdrawing group through both inductive and resonance effects, thereby decreasing the electron density of the furan ring. Conversely, the ethynyl group at the C5 position, while also possessing some electron-withdrawing character due to the sp-hybridization of its carbon atoms, can participate in π-stacking and other interactions, influencing the reactivity of the adjacent C4 position of the furan ring.

This electronic push-pull system creates distinct reactive sites on the molecule, directing the approach of incoming reagents. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the carboxylic acid group deactivates the furan ring, making these reactions generally less favorable than for unsubstituted furan. However, any substitution that does occur would be expected to be directed to the C4 position, which is meta to the deactivating carboxyl group and ortho to the less deactivating ethynyl group.

In the context of cycloaddition reactions, a key area of furan chemistry, the regioselectivity is dictated by the frontier molecular orbitals (FMOs) of the molecule. Computational studies on similar substituted furans have shown that the relative energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the preferred orientation of the dienophile or dipole.

For this compound, the electron-withdrawing carboxylic acid group lowers the energy of both the HOMO and LUMO, making it a less reactive diene in normal-electron-demand Diels-Alder reactions compared to furan itself. However, in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich, its reactivity would be enhanced.

The regioselectivity of such cycloadditions would be governed by the orbital coefficients at the C3 and C4 positions of the furan ring. Theoretical calculations would be necessary to definitively predict the regiochemical outcome, but it is anticipated that the electronic influence of both the ethynyl and carboxylic acid groups would lead to a high degree of regiocontrol. For example, in a [3+2] cycloaddition with an azide, the regioselectivity of the resulting triazole formation would be highly dependent on the electronic nature of the azide and the specific reaction conditions, with the potential for the formation of two different regioisomers.

Table 1: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Reagent | Predicted Major Regioisomer | Rationale |

| Electrophilic Aromatic Substitution | Electrophile (E+) | 4-substituted product | The C4 position is meta to the strongly deactivating carboxyl group and ortho to the less deactivating ethynyl group. |

| Normal-Electron-Demand Diels-Alder | Electron-deficient dienophile | Likely favors addition across the C3-C4 positions, with regiochemistry dependent on dienophile substituents. | The electron-withdrawing nature of the substituents makes the furan a less reactive diene. |

| Inverse-Electron-Demand Diels-Alder | Electron-rich dienophile | Enhanced reactivity is expected, with regioselectivity governed by FMO coefficients. | The electron-poor nature of the furan ring enhances reactivity with electron-rich partners. |

| 1,3-Dipolar Cycloaddition | Azide (R-N3) | Formation of a triazole ring linked to the ethynyl group. | The terminal alkyne is a common reaction partner for azides in "click chemistry". |

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The rates of reaction for this compound will be highly dependent on the nature of the transformation.

Sonogashira Coupling: The presence of the terminal ethynyl group makes this compound an ideal substrate for Sonogashira coupling reactions, allowing for the introduction of various aryl or vinyl substituents. Kinetic studies on the Sonogashira coupling of related aryl halides have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing carboxylic acid group would likely influence the rate of the coupling reaction, potentially requiring optimization of the catalyst system and reaction conditions to achieve efficient conversion.

Decarboxylation: The carboxylic acid group can be removed through decarboxylation, typically under thermal conditions. The kinetics of this reaction would be influenced by the stability of the resulting carbanion or radical intermediate at the C2 position of the furan ring. The presence of the ethynyl group at the C5 position may have a modest electronic effect on the stability of this intermediate, thereby affecting the activation energy and rate of decarboxylation. Kinetic studies on the decarboxylation of other heterocyclic carboxylic acids have provided insights into the mechanisms and the factors that control the reaction rates.

Cycloaddition Reactions: The kinetics of cycloaddition reactions will be governed by the activation energy of the transition state. As mentioned previously, the electron-withdrawing nature of the carboxylic acid group is expected to decrease the rate of normal-electron-demand Diels-Alder reactions by lowering the HOMO energy of the furan ring. Conversely, the rate of inverse-electron-demand reactions should be accelerated.

Thermodynamic Analyses:

The thermodynamic parameters of reactions involving this compound, such as changes in enthalpy (ΔH) and entropy (ΔS), provide insight into the feasibility and position of equilibrium for these transformations.

Synthesis: The synthesis of this compound itself, likely from a precursor such as 5-halofuran-2-carboxylic acid via a Sonogashira coupling with a protected acetylene (B1199291) source, would be an exothermic process, driven by the formation of a stable, conjugated system.

Functional Group Transformations: Reactions that modify the ethynyl or carboxylic acid groups will have their own thermodynamic profiles. For example, the hydrogenation of the ethynyl group to an ethyl or vinyl group would be highly exothermic. The esterification of the carboxylic acid would be a reversible process with a small enthalpy change, driven to completion by the removal of water.

Table 2: Estimated Thermodynamic Parameters for Key Reactions

| Reaction | Estimated ΔH | Estimated ΔS | Rationale |

| Sonogashira Coupling (to form the compound) | Negative | Near zero | Formation of a stable C-C bond. |

| Decarboxylation | Positive | Positive | Endothermic bond cleavage, release of gaseous CO2. |

| Diels-Alder Cycloaddition | Negative | Negative | Formation of two σ-bonds from two π-bonds, loss of translational entropy. |

| Esterification | Near zero | Near zero | Reversible reaction with similar bond energies on both sides. |

It is important to note that the values in the tables are qualitative estimates based on general chemical principles and data from analogous systems. Detailed experimental and computational studies would be required to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Derivatization Strategies and Functional Group Interconversions

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group provides a handle for various coupling reactions, leading to the formation of esters, amides, and other derivatives.

The conversion of carboxylic acids to activated esters, such as N-hydroxysuccinimide (NHS) esters, is a common strategy to facilitate subsequent amide bond formation. This activation is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govthermofisher.com The resulting NHS ester is more susceptible to nucleophilic attack by amines compared to the free carboxylic acid.

The general reaction scheme involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325). This method is widely employed in peptide synthesis and bioconjugation due to its efficiency under mild conditions. thermofisher.commasterorganicchemistry.com

Table 1: Reagents for Activated Ester Formation

| Reagent | Description |

|---|---|

| N-hydroxysuccinimide (NHS) | Forms an activated ester intermediate. |

| Dicyclohexylcarbodiimide (DCC) | A coupling agent that facilitates the formation of the NHS ester. thermofisher.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling agent. nih.gov |

Amides are frequently synthesized from carboxylic acids and their derivatives. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible without strong heating or activation of the acid. libretexts.orglibretexts.org A common approach involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with an amine. masterorganicchemistry.comkhanacademy.org

Alternatively, coupling agents like DCC can directly facilitate amide bond formation between a carboxylic acid and an amine. masterorganicchemistry.com This method is particularly useful in peptide synthesis as it often proceeds under neutral conditions, minimizing racemization. masterorganicchemistry.com The reaction of esters with amines can also yield amides, with esters of phenols being more reactive than those of alcohols. libretexts.org

A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides utilized titanium tetrachloride (TiCl4) to mediate the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. mdpi.com Another approach involves the reaction of esters with amines at room temperature, upon heating, or in the presence of metal salts to form amides. nih.gov

Carboxylic acids can be converted into more reactive acyl halides, which are valuable intermediates for the synthesis of esters, amides, and other carbonyl compounds. masterorganicchemistry.com Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus tribromide (PBr₃). orgoreview.comchemguide.co.uklibretexts.org

Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies purification. chemguide.co.ukyoutube.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The presence of a weak base like pyridine (B92270) is often used to neutralize the HCl produced. orgoreview.com

Similarly, oxalyl chloride is another effective reagent for this conversion. orgoreview.com Phosphorus pentachloride reacts with carboxylic acids to yield an acyl chloride and phosphorus trichloride (B1173362) oxide (POCl₃). chemguide.co.uk For the synthesis of acyl bromides, phosphorus tribromide is the reagent of choice. orgoreview.com

A study on the synthesis of various heterocyclic compounds utilized the conversion of 5-arylfuran-2-carboxylic acids into their corresponding carbonyl chlorides. researchgate.net

Table 2: Reagents for Acyl Halide Formation

| Reagent | Product | Byproducts |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂, HCl chemguide.co.ukyoutube.com |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | CO, CO₂, HCl |

| Phosphorus(V) chloride (PCl₅) | Acyl chloride | POCl₃, HCl chemguide.co.uk |

| Phosphorus(III) chloride (PCl₃) | Acyl chloride | H₃PO₃ chemguide.co.uk |

Derivatization at the Ethynyl (B1212043) Moiety

The terminal alkyne of 5-ethynylfuran-2-carboxylic acid is a versatile functional group that can participate in various carbon-carbon bond-forming reactions and conjugations.

The ethynyl group can undergo cross-coupling reactions, such as the Sonogashira coupling, with aryl or heteroaryl halides to form more complex substituted furans. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. While specific examples for this compound are not detailed in the provided context, this is a general and powerful method for the arylation of terminal alkynes. The Negishi-type cross-coupling of benzylic lactones with dimethyl zinc has been reported for the synthesis of enantioenriched carboxylic acids. nih.gov

The ethynyl group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the furan (B31954) moiety to biomolecules or polymers that have been functionalized with an azide (B81097) group. This strategy is widely used in drug delivery, bioimaging, and materials science.

Furthermore, thiol-ene conjugation, which involves the addition of a thiol across a double or triple bond, has emerged as a prominent method in glycoconjugation chemistry. nih.gov This reaction can be initiated by radicals or photochemical methods. nih.gov The conjugation of biomolecules can impart biological activity to materials, modulating specific cellular behaviors. nih.gov

Derivatization at the Furan Ring

The furan ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The nature of the existing substituents, the electron-withdrawing carboxylic acid group and the ethynyl group, influences the position and feasibility of these substitutions.

Halogenation

Halogenation is a key strategy for functionalizing the furan ring. The introduction of halogen atoms can significantly alter the electronic properties of the molecule and provide a handle for further transformations, such as cross-coupling reactions.

Bromination: The bromination of furan derivatives can be achieved using various reagents. While direct bromination of some carboxylic acids can be challenging, the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr3), is a common method for α-bromination. libretexts.orglibretexts.org This reaction proceeds through the formation of an acid bromide intermediate, which more readily enolizes to allow for α-substitution. libretexts.orglibretexts.org For aromatic carboxylic acids, decarboxylative bromination presents another pathway, although it has been a long-standing challenge for aromatic acids. rsc.org Newer methods, some of which are transition-metal-free, have been developed for the decarboxylative bromination of electron-rich aromatic and heteroaromatic acids. rsc.org In the context of furan rings, which are electron-rich, electrophilic substitution is a primary pathway. For instance, the bromination of 5-methoxy-1H-indole-2-carboxylic acid, a related heterocyclic compound, is often carried out with N-bromosuccinimide (NBS).

Iodination: Similar to bromination, iodination can introduce an iodine atom onto the furan ring. Direct iodination of carboxylic acids is generally not facile. manac-inc.co.jp However, several methods have been developed, including the use of a copper salt, chlorosulfonic acid, or conversion to an acyl chloride followed by iodination. manac-inc.co.jp Another approach involves the conversion of an ester derivative to an ester enolate using a lithium dialkylamide, which is then treated with iodine. manac-inc.co.jp Decarboxylative halogenation can also be employed to produce iodoarenes from aryl carboxylic acids. osti.gov

Chlorination: The introduction of chlorine onto the furan ring can be accomplished through electrophilic chlorination. For example, 4-bromo-2-thiophenecarboxylic acid has been chlorinated using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). chemicalbook.com This suggests that similar conditions could potentially be applied to this compound, likely resulting in substitution at an available position on the furan ring.

Introduction of Additional Functional Groups

Nitration: Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO2) onto the ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org Given the reactivity of the furan ring, milder nitrating agents like nitric acid in acetic anhydride (B1165640) might also be effective. youtube.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) and is usually carried out with fuming sulfuric acid. libretexts.org This reaction is reversible. libretexts.org For furan, reaction with a sulfur trioxide-pyridine complex is a common method for sulfonation. youtube.com

Multi-functionalization and Complex Molecule Synthesis

The presence of multiple reactive sites in this compound makes it a valuable building block for the synthesis of more complex molecules. Chemists can selectively react with the carboxylic acid, the ethynyl group, or the furan ring to build intricate molecular architectures.

The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, and acid chlorides, through nucleophilic acyl substitution reactions. libretexts.org For example, treatment with thionyl chloride (SOCl2) can convert the carboxylic acid to an acid chloride, a more reactive intermediate. libretexts.org Amide formation can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.org The carboxylic acid can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

The ethynyl group is also a versatile handle for further reactions. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazoles. researchgate.net This is a highly efficient and widely used reaction in medicinal chemistry and materials science.

By combining reactions at the furan ring with transformations of the carboxylic acid and ethynyl groups, a diverse array of multi-functionalized molecules can be synthesized. For example, a halogenated derivative of this compound could undergo a Sonogashira coupling at the halogen position, an esterification of the carboxylic acid, and a cycloaddition at the ethynyl group, leading to a highly complex and functionalized molecule in a few synthetic steps. The development of synthetic routes to halogenated 2-thiophenecarboxylic acids as building blocks for insecticides highlights the industrial importance of such multi-functionalized heterocyclic compounds. nih.govresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Ethynylfuran-2-carboxylic acid. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural assignment can be achieved.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, generally in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org

The two protons on the furan (B31954) ring are not chemically equivalent and appear as two distinct doublets due to coupling with each other. The proton at the C3 position (H3) typically resonates at a different chemical shift than the proton at the C4 position (H4). For similar furan-2-carboxylic acid structures, these protons are often found in the range of 6.0-7.5 ppm. The ethynyl (B1212043) proton, attached to the sp-hybridized carbon, would appear as a sharp singlet, typically in the 3-4 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Furan H3 | 6.0 - 7.5 | Doublet |

| Furan H4 | 6.0 - 7.5 | Doublet |

| Ethynyl-H | 3.0 - 4.0 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

The carbon (¹³C) NMR spectrum provides information on all seven carbon atoms in the this compound structure. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region. libretexts.org The four carbons of the furan ring and the two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. Quaternary carbons, such as the C2 and C5 carbons of the furan ring and the internal alkyne carbon, are typically weaker in intensity compared to protonated carbons. General ranges for these carbons can be predicted based on known data for similar functional groups. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (Carboxylic Acid) | 160 - 180 |

| Furan C 2 | 145 - 160 |

| Furan C 5 | 130 - 145 |

| Furan C 3 | 110 - 125 |

| Furan C 4 | 110 - 125 |

| C ≡C-H (Alkyne) | 70 - 90 |

| C≡C -H (Alkyne) | 70 - 90 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show cross-peaks connecting the furan proton H3 to the furan carbon C3, and H4 to C4, confirming their direct attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₇H₄O₃. The calculated exact mass (monoisotopic mass) for this formula is 136.0155 Da. An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. moldb.com

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₄O₃ |

| Molecular Weight | 136.10 g/mol |

| Theoretical Exact Mass | 136.0155 Da |

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. While the direct fragmentation of this compound would be informative, the analysis of its derivatives (e.g., esters like methyl 5-ethynylfuran-2-carboxylate) is also common.

For derivatives of furan carboxylic acids, fragmentation is often initiated at the functional groups. Common fragmentation pathways observed for carboxylic acids and their derivatives include:

Loss of the Ester Alkoxy Group: For an ester derivative (e.g., a methyl ester), the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) is a common fragmentation, leading to the formation of a stable acylium ion. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is another possible fragmentation pathway from the parent ion.

Furan Ring Fragmentation: The furan ring itself can fragment. Studies on furan show characteristic fragments such as the C₃H₃⁺ ion (m/z 39). researchgate.net Rupture of the furan ring can lead to various smaller fragments, providing further structural clues.

The fragmentation pattern of an ester derivative, for example, would likely show a prominent peak corresponding to the 5-ethynylfuroyl acylium ion (C₇H₃O₂⁺, m/z 119), which provides strong evidence for the core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its carboxylic acid, alkyne, and furan ring moieties.

The most prominent feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ orgchemboulder.com. This significant broadening is a result of intermolecular hydrogen bonding, where two molecules of the acid form a stable dimer libretexts.orgspectroscopyonline.com. Superimposed on this broad O-H band are the sharper C-H stretching vibrations orgchemboulder.comlibretexts.org.

The carbonyl (C=O) stretch of the carboxylic acid group provides a strong, sharp absorption typically found in the range of 1760-1690 cm⁻¹ orgchemboulder.comlibretexts.org. For a molecule like this compound, where the carbonyl group is conjugated with the furan ring, this peak is expected toward the lower end of the range, likely between 1710 and 1680 cm⁻¹ spectroscopyonline.com.

The terminal alkyne (ethynyl) group gives rise to two distinct and diagnostically useful peaks. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears as a weak to medium, sharp band in the 2150-2100 cm⁻¹ region. The stretching of the terminal alkyne C-H bond (≡C-H) is observed as a strong, sharp peak around 3300 cm⁻¹.

Other significant absorptions include the C-O stretching vibration of the carboxylic acid, which is found between 1320 and 1210 cm⁻¹, and the O-H bending vibrations orgchemboulder.comspectroscopyonline.com.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Furan/Aromatic | C-H stretch | ~3100 | Medium |

| Carboxylic Acid | C=O stretch (conjugated) | 1710 - 1680 | Strong |

| Alkyne | C≡C stretch | 2150 - 2100 | Medium to Weak, Sharp |

| Furan Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 950 - 910 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While simple, non-conjugated carboxylic acids absorb at wavelengths too low to be easily useful (around 210 nm), the extensive conjugated system in this compound—encompassing the furan ring, the carbonyl group, and the ethynyl group—results in a bathochromic (red) shift of the absorption maximum (λmax) to higher, more readily analyzable wavelengths libretexts.orgresearchgate.net.

The primary electronic transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation lowers the energy gap between these orbitals, thus requiring lower energy (longer wavelength) light to induce the transition. A weaker n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, may also be observed libretexts.org. The position and intensity of these absorptions can be influenced by the solvent polarity researchgate.net.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Conjugated Furan-Alkyne-Carbonyl System | > 250 |

| n → π | Carbonyl Group | Shifted due to conjugation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction byproducts, starting materials, or other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses pensoft.net.

In a typical setup, a C18 (octadecylsilyl) stationary phase column is used. The mobile phase would likely consist of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer adjusted to an acidic pH of around 3) and an organic solvent like acetonitrile (B52724) or methanol (B129727) pensoft.net. An acidic pH ensures that the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase. Isocratic or gradient elution can be used to achieve optimal separation. Detection is commonly performed using a UV/VIS detector set at the molecule's λmax, as determined by UV-Vis spectroscopy pensoft.net. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with Acid (e.g., Formic Acid or Phosphate Buffer, pH 3) | Elutes the compound; acid suppresses ionization of the carboxyl group. |

| Elution | Isocratic or Gradient | To achieve optimal separation of the analyte from impurities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. |

| Detection | UV/VIS at λmax | Monitors the eluent for the compound of interest based on its UV absorbance. |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |

Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the hot injector port lmaleidykla.lt. To overcome this, derivatization is almost always required.

The most common derivatization method for carboxylic acids is silylation, which involves replacing the acidic proton of the -COOH group with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose lmaleidykla.lt. The resulting TMS ester is much more volatile and thermally stable, making it suitable for GC analysis. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or similar) and detected by a Flame Ionization Detector (FID). While effective, the need for derivatization makes GC a more complex, multi-step process compared to HPLC for this class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of this compound in complex matrices and for the definitive identification of impurities nih.gov.

The chromatographic separation is performed as described for HPLC. After eluting from the column, the analyte is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that can generate intact molecular ions from polar, thermally labile molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of 136.10 g/mol for the parent acid (observed m/z of 135.1). Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions nih.govnih.gov. This provides a high degree of certainty in compound identification and allows for the sensitive quantification of the analyte even at very low concentrations researchgate.net.

Advanced Analytical Techniques (e.g., X-ray Crystallography)

While spectroscopic and chromatographic methods confirm connectivity and purity, X-ray crystallography stands as the ultimate technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method requires the growth of a suitable single crystal of the compound.

If a single crystal of this compound were analyzed, X-ray diffraction would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It would definitively confirm the planarity of the furan ring and the geometry of the substituent groups. Furthermore, it would reveal how the molecules pack in the crystal lattice and provide explicit details of intermolecular interactions, most notably the hydrogen-bonding pattern of the carboxylic acid groups, confirming whether they form the expected dimeric structures. As of this writing, a public crystal structure for this compound has not been reported in major crystallographic databases.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic properties of molecules. For furan-based carboxylic acids, DFT calculations provide crucial data on electronic structure, reaction pathways, and spectroscopic characteristics. mdpi.comresearchgate.net

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of furan-containing compounds. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of electronic stability and chemical reactivity. nih.gov

For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a HOMO-LUMO energy gap of approximately 4.458 eV. nih.gov A large energy gap generally signifies high electronic stability and low chemical reactivity. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In many furan (B31954) derivatives, the HOMO is often distributed over the furan ring, while the LUMO is located on the carboxylic acid group and adjacent atoms, defining the molecule's reactive sites. mdpi.comresearchgate.net

Quantum chemical parameters derived from DFT calculations, such as ionization potential, electron affinity, and chemical potential, further characterize the electronic nature of these molecules. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Properties for a Related Furan Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Ionization Potential (I) | 6.367 |

| Chemical Potential (µ) | -3.999 |

| Global Hardness (η) | 2.367 |

Data derived from studies on 1-benzofuran-2-carboxylic acid, a related furan derivative. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of complex chemical reactions, including cycloadditions involving furan rings. pku.edu.cn By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and calculate the activation free energies for different possible pathways. pku.edu.cnmdpi.com

For instance, in the study of [8+2] cycloadditions between dienylfurans and activated alkynes, DFT calculations showed that the reaction proceeds stepwise. pku.edu.cn The initial step involves the attack of the diene substituent on the alkyne, forming a diradical intermediate, which then undergoes ring closure. pku.edu.cn In contrast, for dienylisobenzofurans, the mechanism was found to start with a [4+2] cycloaddition followed by a rate-determining mdpi.comresearchgate.net-vinyl shift. pku.edu.cn

These computational studies can explain experimental observations, such as why certain products are formed preferentially or not at all. pku.edu.cn By calculating the energy barriers for each step, DFT can predict the kinetic feasibility of a proposed reaction mechanism. pku.edu.cnmdpi.com For 5-ethynylfuran-2-carboxylic acid, DFT could be used to predict its reactivity in similar cycloaddition reactions, with the ethynyl (B1212043) and furan moieties both offering potential sites for reaction.

DFT methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. researchgate.netnih.gov Vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be calculated and assigned to specific vibrational modes of the molecule. researchgate.netnih.gov

In studies of related compounds like 1-benzofuran-2-carboxylic acid, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing further structural validation. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, identifying electronic transitions between molecular orbitals. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Carboxylic Acid Group

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3000 | Varies with H-bonding |

| C=O stretch | ~1700 | ~1680-1720 |

| C-O stretch | ~1300 | ~1280-1320 |

| O-H bend | ~1400 | ~1390-1440 |

Data represents typical values for carboxylic acids and their derivatives as analyzed by DFT. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prevalent, the methodology is widely applied to carboxylic acids to understand their behavior in various environments, such as at solid-water interfaces. princeton.edu

For instance, MD simulations using deep neural network potentials derived from ab initio calculations have been used to study the adsorption and hydration of carboxylic acids on titanium dioxide surfaces. princeton.edu Such simulations can reveal detailed information about the adsorption configurations, the stability of the molecule on a surface, and the structure of the surrounding solvent molecules. princeton.edu For this compound, MD simulations could be employed to investigate its interaction with biological macromolecules, its behavior in aqueous solution, or its potential as a surface modifier.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are essential tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

A QSAR study on derivatives of this compound would involve several steps:

Data Set Preparation : A series of derivatives would be synthesized, and their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) would be experimentally measured. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical descriptors representing various constitutional, physicochemical, and geometrical properties would be calculated. mdpi.com

Model Building : Using machine learning algorithms like multiple linear regression, support vector machines, or deep neural networks, a mathematical model is built that relates the descriptors to the observed activity. mdpi.comnih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. mdpi.com

By identifying the key molecular features that influence activity, QSAR models can guide the design of new, more potent derivatives of this compound for specific therapeutic applications. nih.gov

Applications in Advanced Materials Science Research

Optoelectronic Materials Development

The inherent electronic and structural properties of 5-ethynylfuran-2-carboxylic acid make it a valuable component in the design of novel optoelectronic materials. Its rigid structure, arising from the furan (B31954) ring and alkyne moiety, combined with the potential for extended π-conjugation, is desirable for applications where light absorption and charge transport are critical.

A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum, while a fluorophore is a chromophore that re-emits absorbed light at a longer wavelength. The extended π-system created by the conjugation between the furan ring and the ethynyl (B1212043) group in this compound forms a basic chromophoric unit.

Detailed research into the specific photophysical properties of this exact compound is not extensively published; however, its structural motifs are common in larger, more complex dyes. The furan ring is an aromatic heterocycle that can participate in conjugated systems, and the ethynyl linker is known to facilitate electron delocalization effectively. The carboxylic acid group can further tune the electronic properties of the molecule or be used to attach it to other structures. In more complex systems, such as push-pull chromophores, carboxylic acid groups often act as electron-withdrawing or anchoring moieties. nih.gov

Organic semiconductors are the active materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are typically conjugated polymers, which are large molecules with a backbone of alternating single and double or triple bonds.

This compound serves as a precursor or monomer for the synthesis of such polymers. Furan-containing conjugated polymers are being investigated as bio-based alternatives to their more common thiophene-based counterparts. rsc.orgresearchgate.netrsc.org The ethynyl group is a particularly useful linker in conjugated polymers, as it helps create a rigid and planar polymer backbone, which can enhance charge carrier mobility. mdpi.com The synthesis of poly(arylene-ethynylene)s is a well-established strategy for creating highly conjugated materials. nih.gov The carboxylic acid function on the monomer can be used to improve the solubility of the resulting polymer or to serve as a handle for post-polymerization functionalization.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a molecular dye (sensitizer) to absorb light. rsc.org An effective DSSC dye requires two key features: a strong chromophore to harvest solar energy and an anchoring group to attach the dye to the surface of a semiconductor, typically titanium dioxide (TiO2). rsc.org